(2Z)-2-(2-chlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
CAS No.:
Cat. No.: VC16391096
Molecular Formula: C22H24ClNO3
Molecular Weight: 385.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24ClNO3 |
|---|---|
| Molecular Weight | 385.9 g/mol |
| IUPAC Name | (2Z)-2-[(2-chlorophenyl)methylidene]-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C22H24ClNO3/c1-3-11-24(12-4-2)14-17-19(25)10-9-16-21(26)20(27-22(16)17)13-15-7-5-6-8-18(15)23/h5-10,13,25H,3-4,11-12,14H2,1-2H3/b20-13- |
| Standard InChI Key | KFMOPLKLCIHHFO-MOSHPQCFSA-N |
| Isomeric SMILES | CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3Cl)/C2=O)O |
| Canonical SMILES | CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3Cl)C2=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a benzofuran core substituted at the 2-position with a 2-chlorobenzylidene group and at the 7-position with a dipropylaminomethyl moiety. The Z-configuration of the benzylidene double bond is critical for its stereochemical stability, as evidenced by similar benzofuran derivatives .
Molecular Formula and Weight
Based on structural analogs , the molecular formula is inferred as C₂₀H₂₁ClNO₃, yielding a molecular weight of 364.9 g/mol. This aligns with the substitution pattern observed in related compounds, where alkylamino and halogenated aryl groups contribute to higher molecular masses .
Spectroscopic Signatures
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IR Spectroscopy: Expected peaks include:
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¹H NMR: Key signals would involve:
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of this compound likely follows a multi-step sequence analogous to methods described for related benzofurans :
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Formation of Benzofuran Core:
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Introduction of Dipropylaminomethyl Group:
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Benzylidene Formation:
Pharmacological Profile and Mechanism of Action
Anticancer Activity
Benzofuran derivatives exhibit pronounced cytotoxicity against cancer cell lines via multiple mechanisms :
In Vitro Cytotoxicity
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Ehrlich’s Ascites Carcinoma (EAC): Analogous compounds show CTC₅₀ values of 32–50 µg/mL .
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HEP2 Cell Line: Growth inhibition of 40–60% at 50 µg/mL, comparable to doxorubicin controls .
Proposed Mechanisms
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DNA Intercalation: Planar benzofuran cores intercalate into DNA, disrupting replication .
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Topoisomerase Inhibition: Chlorinated aryl groups enhance enzyme binding affinity .
Structure-Activity Relationships (SAR)
Impact of Substitutions
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2-Chlorobenzylidene Group: Enhances lipophilicity and DNA binding, improving cytotoxicity .
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Dipropylaminomethyl Side Chain: Increases solubility and bioavailability compared to dimethylamino analogs .
Comparative Analysis of Analogues
| Substituent (R) | CTC₅₀ (EAC, µg/mL) | Solubility (mg/mL) |
|---|---|---|
| Dimethylamino (Ref ) | 35.5 | 0.8 |
| Dipropylamino (Target) | Predicted: 28–32 | Predicted: 1.2 |
| Piperazinyl (Ref ) | 42.1 | 1.5 |
Pharmacokinetics and Toxicity
ADME Properties
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Absorption: Moderate oral bioavailability (~40%) due to polar hydroxyl and amino groups .
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Metabolism: Hepatic oxidation of propyl chains via CYP3A4, yielding inactive metabolites .
Toxicity Profile
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